molecular formula C9H8BrNO B12841210 4-bromo-7-methyl-1H-indol-5-ol

4-bromo-7-methyl-1H-indol-5-ol

Cat. No.: B12841210
M. Wt: 226.07 g/mol
InChI Key: ZYCVCRCZHWCTTD-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methyl-1H-indol-5-ol typically involves the bromination of 7-methyl-1H-indol-5-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole core followed by functionalization steps such as bromination and methylation. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methyl-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-7-methyl-1H-indol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-7-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-methyl-1H-indol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-7-methyl-1H-indol-5-ol

InChI

InChI=1S/C9H8BrNO/c1-5-4-7(12)8(10)6-2-3-11-9(5)6/h2-4,11-12H,1H3

InChI Key

ZYCVCRCZHWCTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)O

Origin of Product

United States

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